
17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate is a synthetic glucocorticoid compound with the molecular formula C24H30O5 and a molecular weight of 398.49 . It is a derivative of prednisolone, a widely used anti-inflammatory and immunosuppressive drug. This compound is primarily used in research settings to study its effects on various biological systems.
Métodos De Preparación
The synthesis of 17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate involves multiple steps, starting from prednisolone. The key steps include:
Oxidation: Prednisolone undergoes oxidation to form 11-oxo prednisolone.
Methylation: The 6-alpha position is methylated to introduce the methyl group.
Acetylation: The final step involves acetylation at the 21st position to form the acetate ester.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.
Análisis De Reacciones Químicas
17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate undergoes several types of chemical reactions:
Oxidation: This compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Various substitution reactions can be performed to modify the functional groups on the steroid backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study steroidal compounds.
Biology: Researchers use this compound to investigate its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: It serves as a model compound to study the pharmacokinetics and pharmacodynamics of glucocorticoids.
Industry: The compound is used in the development of new anti-inflammatory and immunosuppressive drugs.
Mecanismo De Acción
The mechanism of action of 17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses .
Comparación Con Compuestos Similares
17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate is unique due to its specific structural modifications. Similar compounds include:
Prednisolone: The parent compound, widely used for its anti-inflammatory properties.
Methylprednisolone: Another derivative with a similar mechanism of action but different pharmacokinetic properties.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific clinical applications.
Propiedades
Fórmula molecular |
C24H30O5 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
[2-oxo-2-[(6S,8S,9S,10R,13S,14S,17S)-6,10,13-trimethyl-3,11-dioxo-7,8,9,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C24H30O5/c1-13-9-16-17-5-6-18(21(28)12-29-14(2)25)24(17,4)11-20(27)22(16)23(3)8-7-15(26)10-19(13)23/h7-8,10,13,16-18,22H,5-6,9,11-12H2,1-4H3/t13-,16-,17-,18+,22+,23-,24-/m0/s1 |
Clave InChI |
XOZIIZWRERALBA-LYZVWPKZSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(CC(=O)[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)C(=O)COC(=O)C |
SMILES canónico |
CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)C(=O)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


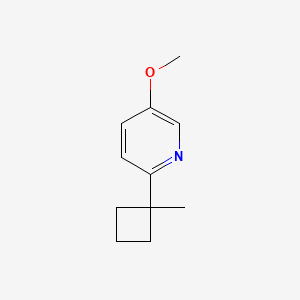

![tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate](/img/structure/B13848449.png)

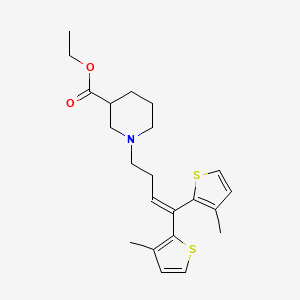
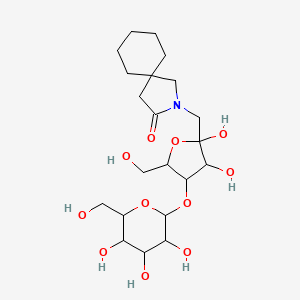
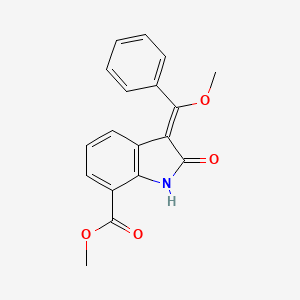
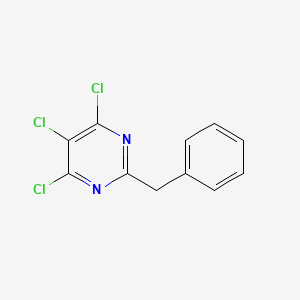
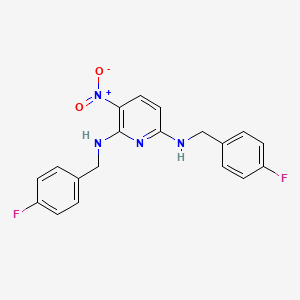
![[(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13848486.png)
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13848490.png)
![(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid](/img/structure/B13848502.png)
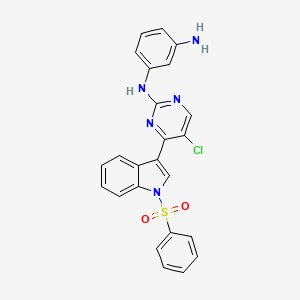
![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)
